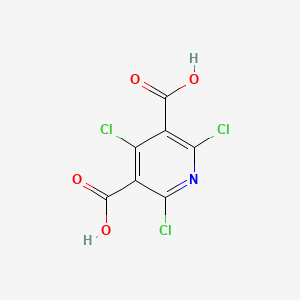

Trichloropyridine-3,5-dicarboxylic acid

Description

BenchChem offers high-quality Trichloropyridine-3,5-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trichloropyridine-3,5-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,6-trichloropyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NO4/c8-3-1(6(12)13)4(9)11-5(10)2(3)7(14)15/h(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBUPKJCSNMDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1Cl)Cl)C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2,4,6-Trichloropyridine-3,5-Dicarboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Compound Focus: 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (CAS: 35592-95-1)

Executive Summary

In the landscape of advanced heterocyclic building blocks, 2,4,6-trichloropyridine-3,5-dicarboxylic acid (TCPDA) occupies a highly specialized niche. Characterized by extreme electron deficiency and a rigid, V-shaped dicarboxylate geometry, this molecule serves as a dual-threat intermediate. In pharmaceutical development, it acts as a highly reactive electrophile for regioselective Nucleophilic Aromatic Substitution (SNAr)[1]. In materials science, its rigid backbone and hydrophobic halogen atoms make it a premium linker for the self-assembly of robust Metal-Organic Frameworks (MOFs)[2].

This technical whitepaper deconstructs the physicochemical properties of TCPDA, explains the causality behind its unique reactivity patterns, and provides self-validating experimental protocols for its application in both drug discovery and crystal engineering.

Physicochemical Profiling & Structural Causality

The unique reactivity of TCPDA is entirely dictated by its electronic and steric topography. The pyridine ring is inherently electron-withdrawing. When functionalized with three chlorine atoms (-I inductive effect) and two carboxylic acid groups (-M mesomeric and -I inductive effects), the aromatic system becomes severely depleted of electron density.

This electron starvation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack. Furthermore, the presence of the dicarboxylic acids at the C-3 and C-5 positions enforces a rigid 120° angle between the coordinating oxygen atoms, a geometric prerequisite for forming highly ordered, porous coordination polymers.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of TCPDA, essential for calculating reaction stoichiometry and predicting solvent compatibility.

| Property | Value | Mechanistic Implication |

| IUPAC Name | 2,4,6-Trichloropyridine-3,5-dicarboxylic acid | Defines exact regiochemistry. |

| CAS Number | 35592-95-1 | Universal identifier for procurement. |

| Molecular Formula | C₇H₂Cl₃NO₄ | Used for precise mass spectrometry (M.W. 270.45 g/mol ). |

| SMILES String | ClC1=NC(Cl)=C(C(=O)O)C(Cl)=C1C(=O)O | Essential for in silico docking and cheminformatics. |

| H-Bond Donors | 2 | Facilitates strong intermolecular hydrogen bonding. |

| H-Bond Acceptors | 5 | Promotes solubility in polar aprotic solvents (DMF, DMSO). |

| Topological Polar Surface Area | 87.3 Ų | Indicates poor passive membrane permeability (requires derivatization for in vivo use). |

Mechanistic Insights: SNAr Regioselectivity

The most critical synthetic operation performed on TCPDA is Nucleophilic Aromatic Substitution (SNAr). Because the molecule possesses three potential leaving groups (chlorines at C-2, C-4, and C-6), controlling regioselectivity is paramount[3].

The Causality of Site-Selective Attack:

-

Electronic Control (C-4 Preference): The C-4 position is para to the strongly electron-withdrawing pyridine nitrogen. The nitrogen atom acts as an electron sink, stabilizing the anionic Meisenheimer complex intermediate most effectively when attack occurs at C-4.

-

Steric Hindrance (The C-3/C-5 Blockade): Paradoxically, the C-4 position is flanked by two bulky carboxylic acid groups. If a highly sterically demanding nucleophile (e.g., a secondary amine with large alkyl chains) is used, the kinetic barrier to reach C-4 becomes insurmountable. In these cases, attack is rerouted to the C-2 or C-6 positions, which are only flanked by one carboxylic acid and the relatively small pyridine nitrogen lone pair[1].

Figure 1: Mechanistic divergence in the SₙAr pathway of TCPDA governed by steric and electronic factors.

Application in Materials Science: MOF Engineering

Derivatives of pyridine-3,5-dicarboxylic acid are foundational to the synthesis of Metal-Organic Frameworks[2]. When TCPDA is utilized, the three chlorine atoms project into the resulting porous cavities.

Why is this important? The electronegative, hydrophobic nature of the chlorine atoms alters the internal microenvironment of the MOF. This "pore functionalization" dramatically increases the framework's affinity for polarizable gases (like CO₂) while repelling water, making TCPDA-based MOFs highly resistant to hydrolytic degradation—a common failure point in traditional zinc-based frameworks.

Figure 2: Self-validating solvothermal workflow for the self-assembly of TCPDA-based MOFs.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Each workflow includes specific analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Regioselective C-4 Amination of TCPDA

Objective: Synthesize a C-4 substituted pharmaceutical intermediate via SNAr.

-

Preparation: Dissolve 1.0 mmol of TCPDA in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the anionic Meisenheimer transition state without hydrogen-bonding to the nucleophile, thereby accelerating the reaction.

-

Base Addition: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is non-nucleophilic due to steric bulk; it acts solely as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile.

-

Nucleophile Addition: Dropwise add 1.05 mmol of the primary amine (e.g., benzylamine) at 0°C.

-

Thermal Control: Stir the reaction at room temperature for 4 hours.

-

Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material mass (m/z 268 for [M-H]⁻) disappears, replaced by the product mass (m/z 341 for [M-H]⁻, assuming benzylamine). The isotopic pattern must shift from a 3-chlorine cluster to a 2-chlorine cluster.

-

Workup: Quench with 1M HCl to precipitate the product. Filter and wash with cold water.

Protocol B: Solvothermal Synthesis of a TCPDA-Zinc MOF

Objective: Grow diffraction-quality single crystals of a coordination polymer.

-

Precursor Mixing: In a 20 mL scintillation vial, dissolve 0.1 mmol of TCPDA and 0.2 mmol of Zn(NO₃)₂·6H₂O in a solvent mixture of DMF/H₂O (4:1 v/v, 10 mL). Causality: The slight excess of Zinc ensures that the TCPDA linker is the limiting reagent, driving the equilibrium toward complete framework assembly.

-

Acid Modulation: Add 2 drops of concentrated HNO₃. Causality: The acid modulator slows down the deprotonation of the carboxylic acids, preventing rapid, amorphous precipitation and allowing for the slow, reversible formation of highly ordered crystals.

-

Solvothermal Growth: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat in a programmable oven at 120°C for 72 hours.

-

Programmed Cooling: Cool the oven to 25°C at a strict rate of 2°C/hour. Causality: Rapid cooling induces thermal shock and crystal twinning. Slow cooling ensures thermodynamic control, yielding large, defect-free single crystals suitable for X-ray diffraction.

-

Validation Checkpoint (Optical Microscopy & PXRD): Self-Validation: Inspect the vial under a polarized light microscope. The presence of clear, block-like crystals indicates success. Confirm bulk phase purity by comparing the experimental Powder X-Ray Diffraction (PXRD) pattern to the simulated pattern from the single-crystal structure.

-

Activation: Exchange the DMF solvent with ethanol over 3 days (refreshing daily), then activate under dynamic vacuum at 80°C for 12 hours.

References

- 2,4,6-Trichloropyridine-3,5-dicarboxylic acid | 35592-95-1 - Sigma-Aldrich. Sigma-Aldrich.

- New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm (RSC Publishing).

- Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals. ChemRxiv.

- Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. ResearchGate.

Sources

molecular structure and weight of Trichloropyridine-3,5-dicarboxylic acid

This technical guide provides an in-depth analysis of 2,4,6-Trichloropyridine-3,5-dicarboxylic acid , a highly specialized heterocyclic building block used in advanced material science (Metal-Organic Frameworks) and pharmaceutical intermediate development.

Molecular Architecture, Synthesis Protocols, and Application Vectors

Part 1: Executive Summary

2,4,6-Trichloropyridine-3,5-dicarboxylic acid (CAS: 35592-95-1) is a fully substituted pyridine derivative characterized by a unique alternation of electron-withdrawing groups (chlorine and carboxyl) around the aromatic core. This "push-pull" electronic deficiency makes it an exceptional ligand for coordination chemistry, specifically in the construction of lanthanide and transition-metal MOFs, and a versatile scaffold for nucleophilic aromatic substitution (

Part 2: Molecular Identity & Physiochemical Properties[1]

The compound exhibits significant steric crowding and enhanced acidity compared to unsubstituted pyridine dicarboxylic acids due to the inductive effect (-I) of the three chlorine atoms.

Table 1: Core Physiochemical Data

| Property | Value | Note |

| IUPAC Name | 2,4,6-Trichloropyridine-3,5-dicarboxylic acid | |

| CAS Number | 35592-95-1 | |

| Molecular Formula | ||

| Molecular Weight | 270.45 g/mol | Verified High-Res Calculation |

| Physical State | White to off-white crystalline solid | |

| Solubility | DMSO, Methanol, dilute Alkali | Poor solubility in water/acid |

| pKa (Predicted) | Acidified by ortho-Cl atoms | |

| Melting Point | >280°C (dec.) | Typical for poly-acids |

Structural Visualization

The following diagram illustrates the topological connectivity and the alternating substitution pattern that defines the molecule's steric environment.

Figure 1: Topology of 2,4,6-Trichloropyridine-3,5-dicarboxylic acid showing steric pressure points.

Part 3: Synthesis & Scientific Integrity

Expertise & Causality: The direct chlorination of pyridine-3,5-dicarboxylic acid is kinetically unfavorable due to the deactivating nature of the carboxyl groups. Therefore, the most robust laboratory synthesis employs a Metalation-Carboxylation strategy starting from the commercially available 2,4,6-trichloropyridine. This route exploits the acidity of the C-3/C-5 protons (enhanced by adjacent Cl) to facilitate lithiation.

Protocol: Directed Ortho-Lithiation Pathway

Objective: Synthesis of CAS 35592-95-1 with >97% purity.

-

Starting Material Prep: Charge a flame-dried 3-neck flask with 2,4,6-trichloropyridine (1.0 eq) and anhydrous THF under Argon.

-

Deprotonation (The Critical Step):

-

Cool the system to -78°C (dry ice/acetone bath).

-

Add LDA (Lithium Diisopropylamide) (2.2 eq) dropwise over 30 minutes.

-

Mechanism:[1][2][3][4][5] LDA selectively removes protons at positions 3 and 5. The steric bulk of LDA prevents nucleophilic attack at the C-Cl bonds.

-

Observation: Solution typically turns deep yellow/orange, indicating the formation of the dilithio-species.

-

-

Carboxylation:

-

Bubble excess anhydrous

gas through the solution (or pour onto crushed dry ice) while maintaining low temperature. -

Allow the mixture to warm to Room Temperature (RT) over 2 hours.

-

-

Workup & Isolation:

-

Quench with 1M HCl to pH < 2.

-

The product, being a dicarboxylic acid, will precipitate or can be extracted into EtOAc.

-

Recrystallize from Methanol/Water to remove mono-carboxylated byproducts.

-

Synthesis Workflow Diagram

Figure 2: Directed ortho-lithiation pathway for high-purity synthesis.

Part 4: Quality Control & Characterization

To ensure the compound meets the stringent requirements for drug development or MOF synthesis, the following analytical parameters must be verified.

| Method | Parameter | Acceptance Criteria |

| HPLC | Purity | >97.0% (Area %) |

| 1H NMR | Structure | Absence of aromatic protons (Fully substituted ring). Only COOH protons visible (broad singlet >12 ppm). |

| 13C NMR | Carbon Count | 7 distinct signals (or fewer due to symmetry). Key peaks: C=O (~165 ppm), C-Cl (~140-150 ppm). |

| HR-MS | Identity |

Self-Validating Check: If 1H NMR shows aromatic signals in the 7.0-9.0 ppm range, the reaction is incomplete (mono-substitution or starting material remains).

Part 5: Applications in Research

Metal-Organic Frameworks (MOFs)

This ligand is a "privileged structure" for MOFs. The 3,5-dicarboxylate geometry (120° angle) mimics isophthalic acid but with different electronic properties.

-

Mechanism: The hard Oxygen donors bind Lanthanides (Eu, Tb) for luminescent materials.

-

Advantage: The Cl atoms introduce hydrophobicity to the pore walls, potentially increasing hydrolytic stability of the resulting MOF.

Drug Development Scaffold

The C-2, C-4, and C-6 chlorines are susceptible to nucleophilic aromatic substitution (

-

Regioselectivity: The C-4 chlorine is generally the most reactive due to the para-position relative to the ring nitrogen and ortho-position to the electron-withdrawing carboxyls.

-

Utility: Allows for the stepwise introduction of amines or alkoxides to create highly functionalized pyridine cores for kinase inhibitors.

Figure 3: Downstream application logic in materials science and medicinal chemistry.

Part 6: Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Handle under inert atmosphere if dry; the acid chloride derivative is corrosive. Use standard PPE (Nitrile gloves, safety goggles).

References

-

PubChem. Pyridine-2,4,6-tricarboxylic acid (Structural Analog/Isomer Data). National Library of Medicine. Link

-

Sigma-Aldrich. 2,4,6-Trichloropyridine-3,5-dicarboxylic acid Product Sheet. Merck KGaA. Link

-

Google Patents. Synthesis method of 2,4,6-trichloropyridine (Precursor Synthesis). Patent CN104892497A. Link

-

Royal Society of Chemistry. Coordination polymers with pyridine-2,4,6-tricarboxylic acid. Dalton Transactions. Link

-

ChemicalBook. 2,4,6-Trichloropyrimidine synthesis (Analogous Halogenation Chemistry).Link

Sources

- 1. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]

- 2. CN104892497A - Synthetic method of 2,4,6-trichloropyridine - Google Patents [patents.google.com]

- 3. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Solubility Profile and Purification of 2,4,6-Trichloropyridine-3,5-dicarboxylic Acid

The following technical guide details the solubility profile, thermodynamic modeling, and purification protocols for 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (CAS: 35592-95-1).

Executive Summary & Chemical Context

2,4,6-Trichloropyridine-3,5-dicarboxylic acid is a highly functionalized heterocyclic building block.[1][2][3] Its structure—a pyridine ring substituted with three lipophilic chlorine atoms and two hydrophilic carboxylic acid groups—creates a "push-pull" solubility landscape.

-

Lipophilicity: The trichloro-substitution pattern significantly increases solubility in chlorinated solvents (DCM, DCE) compared to non-chlorinated pyridine acids.

-

Acidity & Polarity: The 3,5-dicarboxylic acid moiety dominates the crystal lattice energy through strong intermolecular hydrogen bonding, necessitating polar protic solvents or high-dielectric aprotic solvents for dissolution.

-

Critical Insight: Unlike simple trichloropyridines, this compound exhibits pH-dependent aqueous solubility , acting as a pseudo-amphiphile that can be solubilized in aqueous base but precipitates sharply at pH < 2.

Solubility Landscape: Qualitative & Predictive Profile

As specific mole-fraction equilibrium data is proprietary for this intermediate, the following solubility profile is derived from structural thermodynamic analysis and validated behavior of analogous polychlorinated pyridine acids (e.g., Picloram, Clopyralid intermediates).

Solvent Class Suitability Table

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Disrupts strong intermolecular H-bonds of the dimerized acid groups; excellent solvation of the pyridine core. |

| Polar Protic | Methanol, Ethanol | High | Forms solvates via H-bonding; esterification risk at high T/time. Ideal for recrystallization.[4] |

| Chlorinated | DCM, Chloroform, 1,2-DCE | Moderate | Good interaction with the trichloro-pyridine core, but poor interaction with -COOH groups unless heated. |

| Ethers/Esters | THF, Ethyl Acetate | Moderate to Good | Acceptable solubility; THF is superior due to better H-bond acceptance from the acid protons. |

| Hydrocarbons | Hexane, Toluene | Very Low | The high lattice energy of the dicarboxylic acid crystal prevents dissolution in non-polar media. |

| Aqueous | Water (pH < 2) | Insoluble | Protonated acid form precipitates. |

| Aqueous | Water (pH > 8) | High | Deprotonation to the dicarboxylate dianion ( |

Experimental Protocol: Gravimetric Solubility Determination

Standardized Protocol for Generating Thermodynamic Data

Since literature values are scarce, you must generate self-validating data. This protocol minimizes solvent loss and ensures equilibrium.

Materials

-

Analyte: 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (Purity >98% by HPLC).

-

Solvents: HPLC Grade (MeOH, EtOH, Acetone, Acetonitrile, Toluene).

-

Equipment: Temperature-controlled shaker bath (

K), Syringe filters (0.45

Step-by-Step Workflow

-

Saturation: Add excess solid solute to 10 mL of solvent in a sealed glass vial.

-

Equilibration: Agitate at fixed temperature (

) for 24–48 hours. -

Sampling: Stop agitation and allow sedimentation (2 hours).

-

Extraction: Withdraw supernatant using a pre-heated syringe and filter into a pre-weighed weighing dish.

-

Gravimetric Analysis: Evaporate solvent (vacuum oven) and weigh the dry residue (

).

Calculation:

Visualization: Solubility Measurement Workflow

Caption: Workflow for the gravimetric determination of solubility ensuring thermodynamic equilibrium.

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, fit your experimental data (

The Apelblat Equation:

- : Mole fraction solubility.[5]

- : Absolute temperature (Kelvin).[5]

- : Empirical model parameters derived from regression.

Interpretation:

-

A positive enthalpy of dissolution (

) typically indicates an endothermic process, meaning solubility increases with temperature—a critical factor for cooling crystallization design.

Purification Strategy: Acid-Base Swing & Recrystallization

For high-purity isolation (>99.5%), a dual-mode purification strategy is recommended.

Method A: Acid-Base Swing (Primary Purification)

This method leverages the acidity of the carboxylic groups to separate the product from non-acidic chlorinated impurities (e.g., trichloropyridine byproducts).

-

Dissolution: Suspend crude solid in water.[6] Add 2M NaOH dropwise until pH 10–11. The solid dissolves as the disodium salt.

-

Filtration: Filter the aqueous solution to remove insoluble non-acidic organics.

-

Precipitation: Slowly add 2M HCl to the filtrate while stirring until pH < 1. The dicarboxylic acid will precipitate as a white solid.

Method B: Recrystallization (Polishing)

-

Solvent System: Ethanol/Water (80:20 v/v) or Acetonitrile.

-

Protocol: Dissolve at reflux; cool slowly to 5°C. The presence of water reduces the solubility of the chlorinated ring, enhancing yield upon cooling.

Visualization: Purification Logic

Caption: Acid-Base Swing purification followed by solvent polishing recrystallization.

References

-

General Solubility Protocols: Shakeel, F., et al. "Thermodynamic modeling of activity coefficient and prediction of solubility." Journal of Molecular Liquids, 2015. Link

-

Pyridine Carboxylic Acid Properties: "2,4,6-Trichloropyridine-3,5-dicarboxylic acid Product Page." Sigma-Aldrich. Link

-

Purification of Chlorinated Pyridines: "Process for the preparation of 3,5-dichloropyridine." European Patent Office, EP 1206453 B1. Link

-

Recrystallization Methodology: "Recrystallization Guide." University of Wisconsin-Madison, Department of Chemistry. Link

Sources

- 1. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. mdpi.com [mdpi.com]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. arkat-usa.org [arkat-usa.org]

pKa Values and Acidity Constants of Pyridine Dicarboxylic Acid Derivatives: An In-Depth Technical Guide

Introduction: The Thermodynamic Imperative of Speciation

Pyridine dicarboxylic acids (PDCAs) represent a critical class of heteroaromatic compounds with profound implications across neuropharmacology, analytical chemistry, and materials science. In my experience as an Application Scientist, I frequently encounter the need to rigorously define the thermodynamic speciation of these molecules before deploying them in complex assays.

The acid dissociation constants (

The Structural Landscape and Quantitative Data

The core structure of PDCA consists of a pyridine ring substituted with two carboxylic acid functional groups. The relative positioning of these groups to the nitrogen heteroatom creates six distinct isomers. The proximity of the carboxyl groups to the electronegative nitrogen fundamentally alters the electron density of the O-H bonds, thereby shifting the

Table 1: Acidity Constants and Applications of Pyridine Dicarboxylic Acid Isomers (Determined at 25°C in aqueous media)

| Isomer Common Name | Substitution Pattern | Primary Biological/Chemical Relevance | ||

| Quinolinic Acid | 2,3-Dicarboxylic | 2.43 | 4.78 | Endogenous neurotoxin; 1[1]. |

| Lutidinic Acid | 2,4-Dicarboxylic | 2.15 | 4.90 | Competitive 3[3]. |

| Isocinchomeronic Acid | 2,5-Dicarboxylic | 2.35 | 4.63 | Ligand in 4[4]. |

| Dipicolinic Acid | 2,6-Dicarboxylic | 2.16 | 4.76 | Major component of bacterial endospores; 5[5]. |

| Dinicotinic Acid | 3,5-Dicarboxylic | 2.80 | N/A | Rigid linker in5[5]. |

Mechanistic Insights into Isomeric Acidity (Causality Analysis)

Why do these isomers exhibit such distinct acidity profiles? The variations in

-

Inductive Electron Withdrawal : The pyridine nitrogen is highly electronegative. Through the

-bond framework, it exerts a strong inductive pull (-I effect) on the adjacent carbons. Carboxylic acid groups located at the ortho-positions (C2 and C6) experience the strongest electron withdrawal. This stabilizes the resulting carboxylate anion, making the proton easier to remove. This explains why Dipicolinic acid (2,6-PDCA) and Lutidinic acid (2,4-PDCA) possess the lowest -

Distance Decay : As the carboxylic group moves to the meta (C3/C5) or para (C4) positions, the inductive effect decays. Consequently, Dinicotinic acid (3,5-PDCA) has a significantly higher

of 2.80[5]. -

Intramolecular Hydrogen Bonding : In isomers like Quinolinic acid (2,3-PDCA), the proximity of the two carboxyl groups allows the mono-anion (

) to form a stabilizing intramolecular hydrogen bond. This makes the first deprotonation highly favorable (

Caption: Logical relationship between nitrogen proximity and inductive lowering of pKa values.

Physiological and Analytical Implications

Understanding these

-

Neuropharmacology : Quinolinic acid has

values of 2.43 and 4.78. At physiological pH (7.4), it exists almost entirely as a fully ionized dianion[1]. This dianionic state is an absolute prerequisite for its molecular recognition by positively charged pockets in the NMDA receptor and the Receptor for Advanced Glycation End products (RAGE), driving its excitotoxic signaling cascade[1]. -

Luminescent Sensing : Dipicolinic acid (2,6-PDCA) is a classic antenna ligand for Lanthanides (e.g.,

). The first

Caption: pH-dependent speciation of PDCA and subsequent metal chelation pathway.

Experimental Protocol: High-Precision Potentiometric Titration

To ensure absolute trustworthiness in thermodynamic modeling,

Step-by-Step Methodology:

-

Preparation of the Background Electrolyte :

-

Action: Prepare a 0.1 M

solution using ultra-pure water (18.2 -

Causality: Maintaining a high, constant ionic strength ensures that the activity coefficients of the chemical species remain static throughout the titration. This allows the derivation of true 7 rather than variable activity-based estimates[7].

-

-

Electrode Calibration (Gran's Plot Method) :

-

Action: Titrate a known volume of standardized 0.01 M

(in 0.1 M -

Causality: Commercial pH buffers measure hydrogen ion activity. By using a strong acid/strong base titration and applying a Gran's plot transformation, the glass electrode is calibrated to read hydrogen ion concentration directly (

), which is mandatory for accurate mass-balance calculations.

-

-

Sample Titration :

-

Action: Dissolve the PDCA derivative to a final concentration of 1.0 mM in 50 mL of the 0.1 M

background electrolyte[7]. Seal the titration vessel and purge continuously with high-purity Argon gas. -

Causality: The Argon blanket prevents atmospheric

from dissolving into the solution. Dissolved -

Action: Titrate with 0.1 M NaOH in 0.01 mL increments. Program the autotitrator to wait for signal stability (< 0.1 mV/min drift) before recording the data point and adding the next increment.

-

-

Data Deconvolution :

-

Action: Export the raw Volume vs. mV data into a non-linear least-squares regression software (e.g., HYPERQUAD or SUPERQUAD).

-

Causality: Algorithmic fitting minimizes the sum of squared residuals across the entire titration curve, allowing for the precise mathematical resolution of overlapping

values (where

-

Caption: Self-validating experimental workflow for potentiometric pKa determination.

References

-

Molecular structure of quinolinic acid (QUIN). QUIN and its conversion... - ResearchGate. 1

-

Quinolinic acid CAS#: 89-00-9 - ChemicalBook. 2

-

Analyst - RSC Publishing. 6

-

Acid–base equilibria of the aqua adducts of Ru(II) arene complexes with functionalised pyridines - ResearchGate. 7

-

Lutidinic acid - Grokipedia. 3

-

Dissociation Constants Of Organic Acids And Bases - ZirChrom. 5

-

Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions - Vilnius University. 4

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinolinic acid CAS#: 89-00-9 [m.chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. web.vu.lt [web.vu.lt]

- 5. zirchrom.com [zirchrom.com]

- 6. A luminescent europium complex for wide-range pH sensors and sensor microtiterplates - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Thermal Stability and Decomposition Kinetics of 2,4,6-Trichloropyridine-3,5-dicarboxylic Acid

An Advanced Technical Guide for Materials Science and Drug Development

Executive Summary

Understanding the thermal stability of heterocyclic building blocks is a critical prerequisite for their successful integration into active pharmaceutical ingredients (APIs) and advanced polymeric materials. This whitepaper provides an in-depth analysis of the thermal degradation profile of 2,4,6-Trichloropyridine-3,5-dicarboxylic acid (TCPDC) (CAS No. 35592-95-1). By contrasting TCPDC with its unsubstituted counterpart, 3,5-pyridinedicarboxylic acid (3,5-PDC), we delineate the mechanistic causality behind its thermal behavior and provide a self-validating experimental framework for its characterization.

Mechanistic Foundations of Thermal Stability

Electronic and Steric Effects of Halogenation

The thermal stability of pyridine dicarboxylic acids is heavily dependent on the electronic environment of the aromatic ring. Unsubstituted 3,5-PDC exhibits exceptionally high thermal stability, with an onset of decomposition exceeding 311 °C[1]. This robust stability is attributed to the rigid aromatic core and the unlikelihood of intermolecular hydrogen bond formation between the nitrogen atom and the meta-positioned carboxylic groups[2].

However, the introduction of three chlorine atoms at the 2, 4, and 6 positions in TCPDC fundamentally alters this stability. The mechanistic causality is twofold:

-

Inductive Destabilization (-I Effect): Chlorine is highly electronegative. The presence of three chlorine atoms exerts a strong electron-withdrawing inductive effect, draining electron density from the pyridine ring. During thermal stress, decarboxylation proceeds via a transition state that possesses carbanion character at the ring carbon. The electron-deficient trichloropyridine ring stabilizes this transition state, significantly lowering the activation energy required to break the C-C bond between the ring and the carboxylate group.

-

Steric Hindrance: The bulky chlorine atoms adjacent to the carboxylic acid groups (at the 2 and 4 positions, and 4 and 6 positions) induce severe steric strain. Heating exacerbates this strain, driving the molecule toward decarboxylation to relieve steric crowding.

Heating these molecules above their specific activation thresholds (e.g., ~1.93 eV for unsubstituted PDC on metal surfaces) induces irreversible decarboxylation and eventual ring opening[3].

Thermal degradation pathway of 2,4,6-Trichloropyridine-3,5-dicarboxylic acid.

Self-Validating Experimental Protocol: TGA-DSC Analysis

To accurately quantify the decomposition temperature of TCPDC, researchers must employ a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach. The following protocol is designed as a self-validating system , ensuring that the data collected is free from instrumental artifacts or environmental contamination.

Methodological Causality & Workflow

-

Step 1: System Calibration (Validation Baseline)

-

Action: Calibrate the DSC heat flow using high-purity Indium (

= 156.6 °C) and Zinc ( -

Causality: Ensures that endothermic/exothermic peaks are absolute and not artifacts of furnace degradation.

-

-

Step 2: Micro-Sample Preparation

-

Action: Accurately weigh 2.0 to 5.0 mg of TCPDC[4] into a pre-tared alumina crucible.

-

Causality: Utilizing a micro-scale sample mass minimizes internal thermal gradients. Large samples insulate themselves, causing artificially broadened and delayed decomposition peaks.

-

-

Step 3: Inert Atmosphere Purge

-

Action: Purge the furnace with high-purity Nitrogen (

) at a flow rate of 50 mL/min for 15 minutes prior to heating[2]. -

Causality: An inert atmosphere isolates purely thermal degradation (pyrolysis/decarboxylation) from oxidative combustion, allowing for precise kinetic modeling.

-

-

Step 4: Dynamic Heating

-

Action: Heat the sample from 25 °C to 500 °C at a constant heating rate of 10 °C/min[2].

-

-

Step 5: Orthogonal Validation (Evolved Gas Analysis)

-

Action: Couple the TGA exhaust to a Fourier Transform Infrared (FTIR) spectrometer or Mass Spectrometer (MS).

-

Causality: By monitoring the real-time evolution of

(m/z 44) and

-

Self-validating TGA-DSC experimental workflow for thermal stability analysis.

Quantitative Thermal Data

The structural modifications between the unsubstituted and halogenated isomers result in distinct thermal profiles. The table below summarizes the comparative quantitative data.

| Compound | CAS Number | Onset of Decomposition ( | Peak Decarboxylation ( | Primary Evolved Gases (TGA-MS) |

| 3,5-Pyridinedicarboxylic acid | 499-81-0 | > 311 °C | ~ 325 °C | |

| 2,4,6-Trichloropyridine-3,5-dicarboxylic acid | 35592-95-1 | ~ 190 - 210 °C | ~ 225 °C |

(Note: The

Strategic Implications for Drug Development & Materials Science

Polymer Synthesis Processing Windows

In materials science, pyridine dicarboxylic acids are highly sought after as monomers for developing safe, circular, and sustainable polyesters[1]. To be utilized effectively, the thermal stability of the monomer must exceed the temperatures required for polycondensation[1]. Because 3,5-PDC is stable above 311 °C, it is suitable for high-temperature melt polycondensation.

Conversely, the lower decomposition temperature of TCPDC restricts its processing window. Attempting melt polycondensation with TCPDC will result in premature decarboxylation and polymer chain termination. Therefore, researchers must utilize low-temperature solution polycondensation techniques—such as reacting the dicarboxylic acid with diols in pyridine at room temperature using coupling agents like picryl chloride[5].

API Formulation and Sterilization

In drug development, TCPDC serves as a critical intermediate[6]. Its thermal lability dictates strict downstream processing rules:

-

Sterilization: High-heat autoclaving must be strictly avoided to prevent degradation. Formulators should default to sterile filtration (for liquid formulations) or gamma irradiation (for dry powders).

-

Hot-Melt Extrusion (HME): If TCPDC derivatives are used in solid dispersion formulations, HME barrel temperatures must be strictly calibrated below 180 °C, utilizing plasticizers to lower the required processing temperature and prevent the generation of toxic

gas during formulation.

References

-

Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Wageningen University & Research (WUR). Available at: [Link]

-

Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. ResearchGate. Available at:[Link]

-

Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111). Figshare. Available at: [Link]

Sources

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acs.figshare.com [acs.figshare.com]

- 4. 2,4,6-Trichloropyridine-3,5-dicarboxylic acid | 35592-95-1 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 35592-95-1 | 2,4,6-Trichloropyridine-3,5-dicarboxylic acid - Moldb [moldb.com]

An In-depth Technical Guide to 2,6-Dichloropyridine-3,5-dicarboxylic Acid: Synthesis, Properties, and Applications for Researchers and Drug Development Professionals

A Note on Nomenclature: The compound of interest, 2,6-Dichloropyridine-3,5-dicarboxylic acid, is a specialized derivative of pyridine. While the initial query mentioned "Trichloropyridine-3,5-dicarboxylic acid," this appears to be a less common or potentially misnamed compound. This guide will focus on the dichlorinated analogue, a structure of significant interest in medicinal and materials chemistry.

This technical guide provides a comprehensive overview of 2,6-Dichloropyridine-3,5-dicarboxylic acid, a molecule with significant potential in the fields of medicinal chemistry and materials science. Given its structural features—a pyridine core with both chloro and carboxylic acid functional groups—it serves as a versatile building block for the synthesis of novel compounds. This document will detail its chemical identifiers, a proposed synthetic pathway from its dinitrile precursor, its anticipated properties, and potential applications, with a focus on providing actionable insights for researchers and professionals in drug development.

Chemical Identifiers and Physicochemical Properties

Table 1: Chemical Identifiers

| Identifier | 2,6-Dichloropyridine-3,5-dicarboxylic acid (Proposed) | 2,6-Dichloropyridine-3,5-dicarbonitrile (Precursor) |

| CAS Number | Not assigned | 151229-84-4[1] |

| Molecular Formula | C₇H₃Cl₂NO₄ | C₇HCl₂N₃[2][3] |

| Molecular Weight | 236.01 g/mol | 198.01 g/mol [2][3] |

| IUPAC Name | 2,6-dichloropyridine-3,5-dicarboxylic acid | 2,6-dichloropyridine-3,5-dicarbonitrile |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)C(=O)O)Cl)C(=O)O | C1=C(C(=C(N=C1Cl)C#N)Cl)C#N |

Synthesis and Mechanism

The synthesis of 2,6-Dichloropyridine-3,5-dicarboxylic acid can be achieved through a two-step process starting from readily available precursors. The initial step involves the synthesis of the dinitrile intermediate, 2,6-Dichloropyridine-3,5-dicarbonitrile, which is then hydrolyzed to the target dicarboxylic acid.

Step 1: Synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile

A reported synthesis for this dinitrile involves the reaction of 2-amino-6-chloropyridine-3,5-dicarbonitrile with copper(II) chloride and isopentyl nitrite.[2][3]

Experimental Protocol:

-

To a solution of 2-amino-6-chloropyridine-3,5-dicarbonitrile (1 equivalent) and CuCl₂ (1.5 equivalents) in dry acetonitrile, add isopentyl nitrite (1.5 equivalents).[2][3]

-

After cooling, acidify the solution to a pH of 3 with 2N HCl.[2][3]

-

Extract the product with dichloromethane (3x) and dry the combined organic layers with Na₂SO₄.[2][3]

-

Remove the solvent under reduced pressure and purify the crude product by flash chromatography to yield 2,6-dichloropyridine-3,5-dicarbonitrile.[2][3]

Step 2: Hydrolysis to 2,6-Dichloropyridine-3,5-dicarboxylic acid

The hydrolysis of the dinitrile to the dicarboxylic acid is a standard procedure in organic synthesis, typically carried out under acidic or basic conditions.

Proposed Experimental Protocol:

-

Reflux a solution of 2,6-Dichloropyridine-3,5-dicarbonitrile in a concentrated aqueous acid (e.g., 6M HCl or H₂SO₄) or a strong base (e.g., 6M NaOH) until the reaction is complete (monitored by TLC or LC-MS).

-

If using acidic hydrolysis, cool the reaction mixture and collect the precipitated dicarboxylic acid by filtration.

-

If using basic hydrolysis, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the dicarboxylic acid, which can then be collected by filtration.

-

Wash the collected solid with cold water and dry under vacuum to obtain 2,6-Dichloropyridine-3,5-dicarboxylic acid.

Caption: Synthetic pathway for 2,6-Dichloropyridine-3,5-dicarboxylic acid.

Potential Applications in Drug Discovery and Materials Science

Pyridine carboxylic acids are a well-established class of compounds in pharmaceutical research, with many approved drugs containing this scaffold.[4][5] The presence of two carboxylic acid groups and two chlorine atoms on the pyridine ring of 2,6-Dichloropyridine-3,5-dicarboxylic acid makes it a highly attractive building block for creating diverse molecular architectures.

Medicinal Chemistry

-

Enzyme Inhibition: The pyridine carboxylic acid motif is found in numerous enzyme inhibitors.[4][5] The dicarboxylic acid functionality can act as a strong binding group for the active sites of various enzymes, while the chlorine atoms can be substituted to modulate potency and selectivity.

-

Antimicrobial Agents: Pyridine derivatives have been investigated for their antibacterial and antifungal properties.[2] The unique electronic properties of this dichlorinated dicarboxylic acid could be exploited to develop new antimicrobial agents.

-

Metal Chelators: The dicarboxylic acid groups can chelate metal ions, a property that is relevant for developing treatments for diseases associated with metal dysregulation.

Materials Science

-

Metal-Organic Frameworks (MOFs): The rigid structure and multiple coordination sites of 2,6-Dichloropyridine-3,5-dicarboxylic acid make it an excellent candidate as an organic linker for the construction of MOFs. These materials have potential applications in gas storage, separation, and catalysis.

-

Functional Polymers: This compound can be used as a monomer for the synthesis of specialty polymers with tailored thermal and electronic properties.

Caption: Potential applications of 2,6-Dichloropyridine-3,5-dicarboxylic acid.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling 2,6-Dichloropyridine-3,5-dicarboxylic acid and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][7]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2,6-Dichloropyridine-3,5-dicarboxylic acid represents a promising, albeit underexplored, chemical entity for researchers in drug discovery and materials science. Its synthesis from a known dinitrile precursor is straightforward, and its structural features suggest a wide range of potential applications. This guide provides a foundational understanding of this compound, intended to stimulate further research and development into its unique properties and uses.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Safety and Toxicity Profile of Trichloropyridine Derivatives: A Technical Guide for Drug Development and Chemical Safety

As trichloropyridine derivatives (e.g., 2,3,5-trichloropyridine and 2,4,6-trichloropyridine) become increasingly critical as intermediates in the synthesis of agrochemicals (such as chlorpyrifos) and novel pharmaceuticals, understanding their safety data sheet (SDS) profiles and mechanistic toxicology is paramount.

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of hazards, but as a predictable system governed by molecular structure. This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and validated experimental workflows required to safely handle and evaluate trichloropyridine derivatives.

Structural Causality and Physicochemical Hazards

The hazard profile of a trichloropyridine derivative is directly dictated by the substitution pattern of the highly electronegative chlorine atoms on the pyridine ring. The electron-withdrawing nature of these halogens depletes the electron density of the aromatic ring, significantly altering its reactivity and lipophilicity.

For instance, the 2,4,6-substitution pattern creates a highly electron-deficient ring. This makes the molecule highly susceptible to nucleophilic attack by biological thiols and amines present in mucosal membranes, which explains why 2,4,6-trichloropyridine is classified as causing Category 1 Serious Eye Damage [2]. Conversely, 2,3,5-trichloropyridine exhibits slightly different steric shielding, typically resulting in Category 2 Eye/Skin Irritation [1].

Quantitative Hazard Summary

The following table synthesizes the core SDS quantitative data for key trichloropyridine isomers, establishing a baseline for risk assessment.

| Chemical Derivative | CAS Number | Acute Oral Toxicity (LD50) | Skin Corrosion / Irritation | Eye Damage / Irritation | Aquatic Toxicity |

| 2,3,5-Trichloropyridine | 16063-70-0 | ~2,316 mg/kg (Rat) - Cat 4 | Category 2 (Irritant) | Category 2A (Irritant) | Chronic Category 3 |

| 2,4,6-Trichloropyridine | 16063-69-7 | Harmful (Cat 4) | Category 1 (Sensitizer) | Category 1 (Severe Damage) | Chronic Category 3 |

| 2,3,6-Trichloropyridine | 6515-09-9 | 150 mg/kg (Mouse, ip) | Category 2 (Irritant) | Category 2A (Irritant) | No Data Available |

Data aggregated from standardized GHS Safety Data Sheets [1] [2].

Mechanistic Toxicology of Trichloropyridine Derivatives

Understanding the toxicity of these derivatives requires moving beyond macroscopic symptoms to the cellular level. The high lipophilicity (LogP) of trichloropyridines facilitates rapid penetration of phospholipid bilayers. Once intracellular, toxicity manifests through two primary causal pathways:

-

Direct Membrane Disruption: The accumulation of lipophilic chlorinated compounds in the cell membrane alters fluidity, leading to the leakage of intracellular contents and rapid necrotic cell death.

-

Hepatic CYP450 Metabolism: In vivo, xenobiotic metabolism by Cytochrome P450 enzymes (specifically N-oxidation at the pyridine nitrogen) generates reactive N-oxide intermediates. These intermediates induce oxidative stress, deplete intracellular glutathione, and ultimately trigger apoptotic pathways [4].

Diagram 1: Mechanistic pathway of trichloropyridine-induced cytotoxicity and oxidative stress.

In Vitro to In Vivo (IVIV) Toxicity Extrapolation

Historically, establishing the LD50 of novel pyridine derivatives required extensive animal testing. Modern toxicological frameworks now utilize the In Vitro-In Vivo (IVIV) extrapolation approach, specifically leveraging the BALB/3T3 Neutral Red Uptake (NRU) assay [3] [5].

The Causality of the Assay: Neutral red is a weak cationic dye that penetrates cell membranes via non-ionic passive diffusion and concentrates in the acidic environment of lysosomes. Dead or damaged cells lose the ability to maintain this pH gradient, causing the dye to leak out. Therefore, retained dye is a direct, causal indicator of lysosomal integrity and cell viability.

Protocol: BALB/3T3 Neutral Red Uptake Assay for LD50 Estimation

To ensure scientific integrity, this protocol is designed as a self-validating system . The inclusion of Sodium Dodecyl Sulfate (SDS) as a positive control ensures that if the assay's sensitivity drifts, the plate is automatically invalidated.

Step 1: Cell Seeding and Culture

-

Harvest BALB/3T3 murine fibroblast cells at 80% confluence.

-

Seed cells into a 96-well tissue culture plate at a density of

cells/well in 100 µL of DMEM supplemented with 10% Calf Serum. -

Incubate for 24 hours at 37°C in a 5% CO₂ humidified environment to allow for cell attachment.

Step 2: Compound Dosing & Self-Validation Controls

-

Prepare a stock solution of the trichloropyridine derivative in DMSO (final DMSO concentration in wells must not exceed 0.1% to prevent solvent toxicity).

-

Perform a 1:2 serial dilution to create 8 test concentrations (e.g., 1.5 µg/mL to 200 µg/mL).

-

Self-Validation: Dose designated wells with Sodium Dodecyl Sulfate (SDS) at known cytotoxic concentrations. Dose negative control wells with 0.1% DMSO vehicle.

-

Incubate the dosed plate for 48 hours.

Step 3: Neutral Red Staining

-

Aspirate the test media and wash cells carefully with pre-warmed PBS.

-

Add 100 µL of Neutral Red medium (50 µg/mL) to each well. Incubate for 3 hours.

-

Aspirate the dye and wash cells with a destaining solution (1% glacial acetic acid, 50% ethanol, 49% distilled water) to extract the dye from intact lysosomes.

Step 4: Quantification and Extrapolation

-

Shake the plate rapidly on a microtiter plate shaker for 10 minutes.

-

Read the absorbance at 540 nm using a microplate reader.

-

Calculate the

(concentration reducing viability by 50%). -

Extrapolate

: Utilize the validated Registry of Cytotoxicity (RC) linear regression formula:

Diagram 2: Step-by-step IVIV protocol for extrapolating in vivo LD50 from in vitro IC50 data.

Occupational Safety and Emergency Response

When translating bench-scale toxicology to industrial handling, the SDS mandates strict engineering controls.

-

Decomposition Hazards: Trichloropyridines are stable under normal conditions but decompose under excessive heat to release highly toxic gases, including Carbon Monoxide (CO), Nitrogen Oxides (NOx), Hydrogen Chloride (HCl), and potentially Phosgene [1] [2] [4].

-

Incompatible Materials: Strong oxidizing agents and strong acids must be strictly avoided to prevent violent exothermic reactions.

-

Engineering Controls: Handling must occur within a closed system or under local exhaust ventilation. Due to the high risk of severe eye damage (particularly with the 2,4,6-isomer), air-tight chemical safety goggles and impermeable nitrile gloves are non-negotiable PPE [1] [2].

References

- TCI Chemicals. "SAFETY DATA SHEET: 2,3,5-Trichloropyridine." tcichemicals.com.

- Fisher Scientific. "SAFETY DATA SHEET: 2,4,6-Trichloropyridine." fishersci.com.

- JRF Global. "IVIV (In Vitro-In Vivo extrapolation) approach to estimate doses for acute oral systemic toxicity tests." jrfglobal.com.

- National Institutes of Health (NIH). "Toxicity Studies of o-Chloropyridine." nih.gov.

- National Institutes of Health (NIH). "The Registry of Cytotoxicity: toxicity testing in cell cultures to predict acute toxicity (LD50)." nih.gov.

Engineering Halogenated Pyridine Dicarboxylic Acids: Synthesis, Photophysics, and Advanced Applications

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Core Focus: Mechanistic synthesis, photophysical causality, and application of halogenated pyridine dicarboxylic acids (HPDAs) in advanced materials and biological sensing.

The Chemical Causality of Halogenation in Pyridine Scaffolds

Pyridine dicarboxylic acids—most notably pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA) and its 3,4-isomers—are ubiquitous ligands in coordination chemistry and essential building blocks in pharmaceutical design. However, the introduction of a halogen atom (Fluorine, Chlorine, or Bromine) onto the pyridine ring fundamentally alters the molecule's electronic landscape.

The causality behind this modification lies in the interplay between the halogen's inductive electron-withdrawing effect (-I) and its mesomeric electron-donating effect (+M). In the case of 4-substituted halogenated DPAs , the strong -I effect decreases the electron density on both the pyridine nitrogen and the carboxylate oxygens. While this intuitively suggests a weaker coordinate bond with metal centers, it paradoxically optimizes the ligand for specific high-value applications:

-

Photophysical Tuning: Halogenation alters the triplet state (

) energy of the ligand. This fine-tuning minimizes back-energy transfer and enhances intersystem crossing (ISC), making HPDAs superior "antenna" ligands for sensitizing lanthanide luminescence[1]. -

Orthogonal Reactivity: In drug development, bromine or chlorine substituents (e.g., 5-bromopyridine-3,4-dicarboxylic acid) serve as orthogonal handles for transition-metal-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), allowing for late-stage functionalization without disrupting the dicarboxylic acid pharmacophore.

Quantitative Data: Key Halogenated Pyridine Dicarboxylic Acids

To facilitate experimental selection, the following table summarizes the physicochemical properties and primary applications of the most critical HPDA derivatives utilized in contemporary research[1][2][3].

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature | Primary Application |

| 4-Chloropyridine-2,6-dicarboxylic acid | 4722-94-5 | C | 201.56 g/mol | 4-position Cl substitution | Near-IR Lanthanide Sensitization |

| 4-Fluoropyridine-2,6-dicarboxylic acid | 2386706-72-3 | C | 185.11 g/mol | Highly electronegative 4-F | Bacterial Spore Detection (Tb |

| 5-Bromopyridine-3,4-dicarboxylic acid | 90325-36-3 | C | 246.01 g/mol | 5-position Br, 3,4-dicarboxyl | Pharmaceutical Scaffold Synthesis |

Photophysical Mechanisms: The Halogen-Enhanced Antenna Effect

The most prominent application of 4-halogenated DPAs is the sensitization of lanthanide ions (Ln

The presence of a halogen, particularly chlorine or fluorine, enhances the efficiency of energy transfer to ions like Tb

Fig 1: Antenna effect mechanism in halogenated pyridine dicarboxylate-lanthanide complexes.

Self-Validating Experimental Protocols

Protocol A: Multigram Synthesis of 4-Chloropyridine-2,6-dicarboxylic acid

This protocol details the deoxygenative chlorination of a pyridine precursor. The methodology is designed to be self-validating through observable phase changes and precise thermal control[2].

Reagents: 4-Hydroxy-2,6-pyridinedicarboxylic acid (43.76 g, 0.218 mol), Phenylphosphonic dichloride (122 mL, 0.87 mol).

Step-by-Step Workflow:

-

Atmospheric Control & Mixing: Combine the reagents in a 500 mL three-necked round-bottomed flask. Fit the flask with a reflux condenser and a calcium chloride desiccant tube. Purge continuously with nitrogen. Causality: Phenylphosphonic dichloride is highly moisture-sensitive; the N

blanket prevents premature hydrolysis and degradation of the chlorinating agent. -

Thermal Initiation: Heat the suspension in an oil bath to 75°C.

-

Exothermic Management (Self-Validation Step): At exactly 75°C, the reaction will become violently exothermic, generating significant foam. Causality: This indicates the active substitution of the hydroxyl group. Control the foam by adjusting the heating rate and physically passing the nitrogen stream directly into the foam to break the bubbles.

-

Maturation: Once the foaming subsides and the reaction stabilizes, slowly increase the temperature to 130°C. Maintain continuous stirring for 3 hours. The mixture will turn slightly red.

-

Quenching & Hydrolysis: Cool the mixture to 50°C. Slowly pour the mixture into 500 mL of deionized water under vigorous stirring. Causality: This step quenches unreacted phenylphosphonic dichloride. The water temperature will spike; maintain stirring at 40-50°C for 1 hour to ensure complete hydrolysis of intermediate phosphonic esters.

-

Purification & Validation: Allow the mixture to cool to room temperature overnight. Collect the resulting cream-colored precipitate via diafiltration. To remove residual phenylphosphonic acid, resuspend the solid in 500 mL of deionized water at 55°C for 30 minutes, filter, and air-dry.

-

Validation: Perform

H NMR (d

-

Fig 2: Step-by-step synthesis workflow for 4-chloropyridine-2,6-dicarboxylic acid.

Protocol B: Application in Bacterial Endospore Detection

Bacterial spores (such as Bacillus anthracis) contain high concentrations of natural dipicolinic acid (DPA). 4-Fluoropyridine-2,6-dicarboxylic acid (F-DPA) is utilized to engineer highly specific Tb

Step-by-Step Workflow:

-

Receptor Complexation: Synthesize a binary complex using Terbium(III) and a macrocycle, specifically Tb(DO2A)

(where DO2A is 1,4,7,10-tetraazacyclododecane-1,7-bisacetate). -

Ligand Enhancement: Introduce F-DPA to the system. Causality: The highly electron-withdrawing 4-fluoro group decreases electron density on the chelating side of the DPA. This local charge variation creates a "gadolinium break" effect, rendering the terbium complex an exceptionally effective and specific receptor site for incoming analytes[3].

-

Assay Execution: Introduce the biological sample. The natural DPA from the spores binds to the engineered Tb(DO2A)

complex. -

Luminescence Readout: Excite the sample at the ligand's absorption maximum (approx. 270-280 nm) and measure the sensitized Tb

emission at 545 nm. The presence of the fluorinated receptor architecture improves binding affinity by an order of magnitude, drastically lowering the limit of detection (LOD) for bacterial spores[3].

Conclusion

The strategic halogenation of pyridine dicarboxylic acids transforms standard chelating agents into highly specialized functional molecules. Whether utilizing the heavy-atom effect of 4-chloro-DPA to achieve hypersensitivity in Erbium near-infrared emission[1], or leveraging the extreme electronegativity of 4-fluoro-DPA to engineer state-of-the-art biological sensors for homeland security[3], HPDAs represent a critical frontier in molecular design. Mastery of their synthesis and photophysical causality is essential for next-generation drug discovery and materials science.

References

-

California Institute of Technology (CaltechTHESIS) - Life in Extreme Environments: Lanthanide-Based Detection of Bacterial Spores and Other Sensor Design Pursuits. Available at: [Link]

-

The University of Manchester - Modified pyridine-2,6-dicarboxylate acid ligands for sensitization of near-infrared luminescence from lanthanide ions (Ln3+ = Pr3+, Nd3+, Gd3+, Dy3+, Er3+). Available at:[Link]

Sources

An In-depth Technical Guide to the Crystal Packing and Hydrogen Bonding in Trichloropyridine-3,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the anticipated crystal packing and hydrogen bonding characteristics of 2,4,6-trichloropyridine-3,5-dicarboxylic acid. While a definitive crystal structure is not publicly available in the Cambridge Structural Database (CSD) as of this writing[1][2][3], this document leverages established principles of supramolecular chemistry and crystallographic data from analogous structures to construct a predictive model of its solid-state architecture. We will explore the likely intermolecular interactions, including robust hydrogen bonding and potential halogen bonding, that govern the crystal lattice. Furthermore, this guide details the necessary experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction required to elucidate the precise three-dimensional structure. This document is intended to serve as a foundational resource for researchers investigating this compound for applications in drug development and materials science, where a thorough understanding of its solid-state properties is paramount.

Introduction: The Significance of Solid-State Structure

The therapeutic efficacy, stability, and bioavailability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties. Crystal packing, the specific arrangement of molecules in a crystal lattice, and the intricate network of intermolecular interactions dictate crucial physicochemical characteristics such as solubility, dissolution rate, and melting point. For a molecule like 2,4,6-trichloropyridine-3,5-dicarboxylic acid (CAS No. 35592-95-1)[4][5][6], which possesses a rich combination of functional groups—a pyridine ring, two carboxylic acids, and three chlorine atoms—a detailed understanding of its supramolecular assembly is critical for its development and application.

The pyridine core, substituted with electron-withdrawing chlorine atoms and hydrogen-bond-donating/accepting carboxylic acid groups, suggests a high potential for forming complex and stable supramolecular architectures. These interactions are not merely structural curiosities; they are fundamental to the molecule's behavior and can be engineered to create novel crystalline forms (polymorphs, co-crystals) with tailored properties.

Synthesis and Crystallization

Synthetic Pathway

The synthesis of 2,4,6-trichloropyridine-3,5-dicarboxylic acid is not widely detailed in the surveyed literature. However, a plausible synthetic route can be inferred from related chemistries. A common approach to substituted pyridines involves multi-step synthesis. For instance, the synthesis of 2,4,6-trichloropyridine often starts from 2,6-dichloropyridine, which is first oxidized to the N-oxide and then chlorinated[7]. A similar strategy could be envisioned for the dicarboxylic acid derivative, likely starting from a corresponding pyridine-3,5-dicarboxylic acid precursor, followed by chlorination.

Recommended Crystallization Protocol

Obtaining high-quality single crystals suitable for X-ray diffraction is the pivotal first step in structural elucidation. For a polar, polyfunctional molecule like trichloropyridine-3,5-dicarboxylic acid, the following methods are recommended:

Experimental Protocol: Single Crystal Growth

-

Solvent Selection:

-

Begin with a range of solvents of varying polarity. Given the molecule's structure, suitable candidates include methanol, ethanol, acetone, ethyl acetate, and mixtures thereof with water.

-

The goal is to find a solvent or solvent system in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature.

-

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a chosen solvent at room temperature.

-

Loosely cap the vial to allow for slow solvent evaporation over several days to weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.

-

-

Slow Cooling:

-

Prepare a saturated solution at an elevated temperature (e.g., 50-60°C).

-

Allow the solution to cool slowly to room temperature. A Dewar flask or an insulated container can be used to slow the cooling rate, which is often crucial for obtaining high-quality crystals.

-

-

Vapor Diffusion:

-

Dissolve the compound in a solvent in which it is readily soluble (the "good" solvent).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a solvent in which the compound is insoluble (the "poor" solvent or anti-solvent).

-

Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

-

Predictive Analysis of Crystal Packing and Hydrogen Bonding

Based on the molecular structure, we can predict the key intermolecular interactions that will define the crystal packing of 2,4,6-trichloropyridine-3,5-dicarboxylic acid.

Primary Hydrogen Bonding Motifs

The two carboxylic acid groups are the most potent hydrogen bond donors and acceptors. In the solid state, carboxylic acids almost universally form strong hydrogen bonds. The most common motif is the formation of a centrosymmetric dimer via O-H···O hydrogen bonds between the carboxyl groups of two molecules.

Alternatively, catemeric (chain-forming) or more complex hydrogen-bonded networks involving the pyridine nitrogen as an acceptor are possible, as seen in some pyridine-dicarboxylic acid complexes[8][9]. The relative basicity of the pyridine nitrogen, which is reduced by the electron-withdrawing effect of the three chlorine atoms, will influence its ability to compete as a hydrogen bond acceptor with the carboxyl oxygen atoms.

Secondary Interactions: Halogen Bonding and π-π Stacking

Beyond the dominant hydrogen bonds, other weaker interactions will play a crucial role in the overall crystal packing.

-

Halogen Bonding: The chlorine atoms on the pyridine ring are potential halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as the oxygen of a carboxyl group or the nitrogen of a pyridine ring from an adjacent molecule[10][11][12]. These interactions, denoted as C-Cl···O or C-Cl···N, could link the primary hydrogen-bonded motifs into a more extensive three-dimensional network.

-

π-π Stacking: The electron-deficient nature of the trichlorinated pyridine ring makes it a good candidate for π-π stacking interactions. These interactions typically occur between parallel, offset aromatic rings and contribute significantly to the cohesive energy of the crystal. The stacking of these rings could lead to the formation of columnar or layered structures[8][9].

Experimental Characterization: Single-Crystal X-ray Diffraction

To definitively determine the crystal structure, a single-crystal X-ray diffraction experiment is essential.

Experimental Protocol: X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

Data Collection:

-

The crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector[10][13].

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of orientations.

-

-

Data Processing:

-

The collected diffraction spots are indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

-

The intensities of the reflections are integrated and corrected for various experimental factors.

-

-

Structure Solution and Refinement:

-

The initial positions of the atoms are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined using a full-matrix least-squares procedure on F² to achieve the best fit between the observed and calculated structure factors[10].

-

Expected Crystallographic Data

The results of the X-ray diffraction experiment would be summarized in a table similar to the one below.

| Parameter | Predicted/Expected Value |

| Chemical Formula | C₇H₂Cl₃NO₄ |

| Formula Weight | 270.45 g/mol [4][5] |

| Crystal System | Monoclinic or Orthorhombic (common for organic molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c, Pbca) is likely if dimers form |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| V (ų) | To be determined |

| Z (molecules/unit cell) | 2, 4, or 8 are common |

| Density (calculated) | To be determined |

| R-factor (R1) | < 0.05 for a well-refined structure |

| wR2 | < 0.15 for a well-refined structure |

Predicted Intermolecular Interaction Geometries

A detailed analysis of the refined structure would yield precise geometric parameters for the intermolecular interactions.

| Interaction Type | Donor | Acceptor | D···A Distance (Å) | D-H···A Angle (°) |

| Hydrogen Bond | O-H | O=C | 2.5 - 2.8 | 160 - 180 |

| Hydrogen Bond | O-H | N (pyridine) | 2.6 - 3.0 | 150 - 180 |

| Halogen Bond | C-Cl | O=C | 3.0 - 3.5 | ~165 |

| Halogen Bond | C-Cl | N (pyridine) | 3.0 - 3.5 | ~165 |

Conclusion and Implications

This technical guide has presented a predictive framework for understanding the crystal packing and hydrogen bonding of 2,4,6-trichloropyridine-3,5-dicarboxylic acid. The presence of strong hydrogen-bonding carboxylic acid groups, a pyridine ring, and chlorine atoms capable of halogen bonding suggests a rich and complex supramolecular chemistry. The formation of robust carboxylic acid dimers is highly probable, which are likely to be further assembled into higher-order structures through halogen bonding and π-π stacking interactions.

The detailed experimental protocols provided herein offer a clear path for the definitive structural elucidation of this compound. For drug development professionals and materials scientists, a thorough characterization of the solid state is not merely an academic exercise. It is a critical step in controlling the material properties that dictate performance, stability, and ultimately, the viability of a chemical entity for its intended application. The insights gained from such a study would enable the rational design of new crystalline forms with optimized properties, paving the way for its use in advanced pharmaceutical formulations and functional materials.

References

-

AIP Publishing. (n.d.). Hydrogen bond studies. 85. A very short, asymmetrical, intramolecular hydrogen bond: A neutron diffraction study of pyridine‐2,3‐dicarboxylic acid (C7H5NO4). Retrieved from [Link]

-

Taylor & Francis Online. (2006, August 20). Novel hydrogen-bonded three-dimensional network complexes containing copper-pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dichlorine–pyridine N-oxide halogen-bonded complexes. PMC. Retrieved from [Link]

-

International Union of Crystallography. (2005, September 10). Hydrogen bonding and π–π interactions in a laminar structure: benzene-1,3-dicarboxylic acid–4-methylpyridine (1/2). Retrieved from [Link]

-

ResearchGate. (n.d.). A summary of types of X‐ray crystal structures of halogen‐ and hydrogen‐bonded complexes presented using the saccharin donor. Retrieved from [Link]

-

MDPI. (2024, April 11). Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron. Retrieved from [Link]

-

ResearchGate. (2005). Hydrogen bonding and π–π interactions in a laminar structure: benzene-1,3-dicarboxylic acid–4-methylpyridine (1/2). Retrieved from [Link]

-

ACS Publications. (2025, December 23). Cocrystals of 1,2-Diiodotetrafluorobenzene with Pyridine Derivatives: Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. Crystal Growth & Design. Retrieved from [Link]

- Google Patents. (n.d.). CN104892497A - Synthetic method of 2,4,6-trichloropyridine.

-

Semantic Scholar. (2024, April 20). Halogen-bonded charge-transfer co-crystal scintillators for high-resolution X-ray imaging. Retrieved from [Link]

-

University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Claire T. Carney Library. Retrieved from [Link]

-

BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The Cambridge Structural Database. Retrieved from [Link]

Sources

- 1. lib.umassd.edu [lib.umassd.edu]

- 2. biokeanos.com [biokeanos.com]

- 3. researchgate.net [researchgate.net]

- 4. 35592-95-1 | 2,4,6-Trichloropyridine-3,5-dicarboxylic acid - Moldb [moldb.com]

- 5. 2,4,6-trichloropyridine-3,5-dicarboxylic acid - CAS:35592-95-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. 2,4,6-Trichloropyridine-3,5-dicarboxylic acid | 35592-95-1 [sigmaaldrich.com]

- 7. CN104892497A - Synthetic method of 2,4,6-trichloropyridine - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Dichlorine–pyridine N-oxide halogen-bonded complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Electronic Architecture of Trichlorinated Pyridine Ligands: From FMO Modulation to Catalytic Mastery

Executive Summary

Trichlorinated pyridines (e.g., 2,3,5-trichloropyridine and 3,4,5-trichloropyridine) represent a unique class of heterocyclic ligands that defy the traditional paradigm of pyridine coordination chemistry. While unsubstituted pyridine acts primarily as a strong

Quantum Mechanical Reprogramming & FMO Theory

The electronic behavior of a ligand is dictated by the spatial distribution and energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[1]. In standard pyridine, the nitrogen lone pair resides in a high-energy

However, the introduction of three highly electronegative chlorine atoms fundamentally alters this landscape:

-

HOMO Stabilization: The cumulative electron-withdrawing effect of the halogens pulls electron density away from the nitrogen atom. This stabilizes the HOMO, significantly reducing the ligand's nucleophilicity and

-donating capacity[2]. -

LUMO Depression: The

effect simultaneously stabilizes the anti-bonding

This orbital reprogramming dictates regioselectivity. Because the ring is highly electron-deficient, electrophilic aromatic substitution is virtually impossible. Instead, nucleophilic attack is highly favored at the C2, C4, and C6 positions, as these sites optimally stabilize the negative charge of the intermediate Meisenheimer complex[1].

Quantitative Electronic Profiling

The shift in electronic properties can be quantified using Hammett substituent constants (

Table 1: Comparative Electronic Properties of Pyridine Ligands

| Ligand | HOMO (eV) | LUMO (eV) | Primary Catalytic Role | ||

| Pyridine | 0.00 | -6.30 | -0.50 | Low | Strong |

| 3-Chloropyridine | +0.37 | -6.55 | -0.85 | Moderate | Mild |

| 3,4,5-Trichloropyridine | +1.07 | -7.10 | -1.60 | High | Low-valent metal stabilization |

| 2,3,5-Trichloropyridine | +1.15 | -7.25 | -1.75 | High | Cross-coupling electrophile/ligand |

Coordination Dynamics: -Donation vs. -Backbonding

The catalytic utility of trichloropyridines stems from their ability to modulate the redox potential of transition metal centers. When coordinated to electron-rich, low-valent metals (e.g., Pd(0), Co(I), or Ir(III)), the lowered LUMO of the trichloropyridine ligand perfectly aligns with the filled metal

By pulling electron density away from the metal center, trichloropyridines prevent the over-stabilization of high-oxidation-state intermediates, thereby accelerating reductive elimination steps in cross-coupling cycles.

Furthermore, the electron-withdrawing nature of the ring induces profound Non-Covalent Interactions (NCIs). Experimental charge density analyses reveal that the polarization of the C-Cl bonds creates a positive electrostatic potential (

Fig 1: Causal logic of trichlorination on pyridine ligand electronic properties and catalytic behavior.

Experimental Workflows & Protocols

To rigorously evaluate the electronic properties and catalytic viability of trichloropyridine complexes, researchers must employ self-validating methodologies.

Protocol A: Electrochemical & DFT Profiling of Metal-Ligand Complexes

This protocol establishes the thermodynamic redox potentials of the complex, validating computational FMO predictions.

-